12-Hydroxymethylbenzo(a)pyrene

Übersicht

Beschreibung

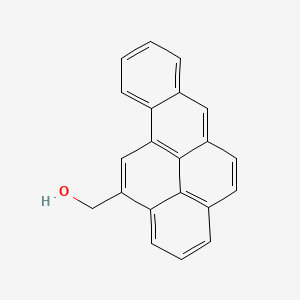

12-Hydroxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. The compound consists of a benzo(a)pyrene core with a hydroxymethyl group attached at the 12th position. This structural modification imparts unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxymethylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxymethylation of benzo(a)pyrene using formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 12th position of the benzo(a)pyrene ring system.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and potential health hazards. large-scale synthesis would likely follow similar routes as laboratory methods, with additional steps for purification and quality control to ensure the compound’s safety and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions: 12-Hydroxymethylbenzo(a)pyrene undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a benzylic alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at other positions on the benzo(a)pyrene ring system.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 12-Carboxybenzo(a)pyrene.

Reduction: this compound alcohol.

Substitution: Various halogenated derivatives of benzo(a)pyrene.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Polycyclic Aromatic Hydrocarbons (PAHs)

12-Hydroxymethylbenzo(a)pyrene serves as a model compound for studying the behavior of PAHs in different chemical reactions. Its structure allows researchers to investigate the reactivity and stability of hydroxymethylated PAHs compared to their parent compounds. This is crucial for understanding the chemical pathways that lead to the formation of more complex PAHs from simpler precursors.

Synthesis and Reaction Mechanisms

The compound can undergo various reactions, including oxidation, reduction, and electrophilic substitution. For instance, it can be oxidized to form benzo(a)pyrene-12-carboxylic acid or reduced to yield 12-methylbenzo(a)pyrene. These transformations are significant for exploring synthetic routes in organic chemistry and for developing new compounds with desired properties.

Biological Research Applications

Mutagenic and Carcinogenic Studies

Research has indicated that this compound may exhibit mutagenic and carcinogenic properties. Studies involving animal models have shown that exposure can lead to DNA adduct formation, which is a critical step in the initiation of cancer. Understanding these mechanisms helps elucidate how PAHs contribute to cancer development, particularly lung cancer .

Mechanism of Action

The compound interacts with cellular components, primarily DNA, forming stable adducts that can result in mutations. The metabolic activation of this compound by cytochrome P450 enzymes produces reactive intermediates that induce oxidative stress and damage cellular structures. This knowledge is vital for developing preventive strategies against PAH-induced carcinogenesis .

Medical Research Applications

Drug Development

The interactions of this compound with DNA make it a candidate for studying potential therapeutic agents targeting cancer. Insights into its biological activity can guide the design of drugs aimed at counteracting the effects of PAHs or enhancing detoxification pathways in human cells .

Toxicological Assessments

The compound is also used in toxicological studies to assess the risks associated with exposure to PAHs. Understanding its effects on human health can inform regulatory policies and public health initiatives aimed at reducing exposure to harmful environmental pollutants .

Environmental Research Applications

Impact on Ecosystems

In environmental studies, this compound is investigated for its persistence and bioaccumulation potential in ecosystems. Its role as a pollutant helps researchers understand the broader implications of PAH contamination in soil and water systems, affecting both wildlife and human populations .

Bioremediation Studies

The compound's degradation pathways are studied to develop bioremediation strategies that utilize microorganisms capable of breaking down PAHs into less harmful substances. This research is crucial for cleaning up contaminated sites and restoring ecological balance .

Case Studies

Wirkmechanismus

The mechanism of action of 12-Hydroxymethylbenzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can covalently bind to DNA and induce genetic damage. The aryl hydrocarbon receptor (AhR) pathway is also implicated in mediating the toxic effects of this compound.

Vergleich Mit ähnlichen Verbindungen

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic effects.

1-Hydroxypyrene: A hydroxylated derivative of pyrene, used as a biomarker for exposure to polycyclic aromatic hydrocarbons.

Uniqueness: 12-Hydroxymethylbenzo(a)pyrene is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and biological interactions. This modification allows for specific studies on the metabolic activation and DNA-binding properties of polycyclic aromatic hydrocarbons, providing insights into their role in carcinogenesis.

Biologische Aktivität

12-Hydroxymethylbenzo(a)pyrene (12-HMBP) is a derivative of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of 12-HMBP, particularly its mutagenic and carcinogenic effects, has been the subject of various studies. This article explores the biological activity of 12-HMBP, including its mechanisms of action, toxicological effects, and relevant case studies.

12-HMBP exhibits biological activity primarily through its metabolic activation to electrophilic intermediates that can interact with cellular macromolecules, leading to DNA damage. The following mechanisms have been identified:

- DNA Adduct Formation : Similar to BaP, 12-HMBP can form DNA adducts, which are crucial in initiating mutagenesis and carcinogenesis. These adducts interfere with DNA replication and transcription.

- Aryl Hydrocarbon Receptor (AhR) Activation : 12-HMBP activates the AhR pathway, leading to increased expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which further metabolize PAHs into more reactive forms .

- Oxidative Stress : The compound induces oxidative stress, resulting in cellular damage and inflammation. This is particularly relevant in vascular endothelial cells, contributing to cardiovascular diseases .

Toxicological Effects

The toxicological profile of 12-HMBP includes various adverse effects on cellular and systemic levels:

- Mutagenicity : Studies have shown that 12-HMBP possesses mutagenic properties similar to those of its parent compound BaP. It has been demonstrated to induce mutations in bacterial and mammalian cell models .

- Carcinogenicity : In animal studies, administration of 12-HMBP has resulted in tumor formation at injection sites, indicating its potential as a carcinogen. For instance, subcutaneous injections in rats led to the development of sarcomas .

- Reproductive Toxicity : Research indicates that exposure to BaP and its derivatives during critical developmental periods can adversely affect reproductive outcomes and offspring health .

Case Studies

Several studies have investigated the biological effects of 12-HMBP:

- Carcinogenicity Assessment in Rodents :

- DNA Binding Studies :

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing 12-Hydroxymethylbenzo(a)pyrene in laboratory settings?

Methodological Answer: Synthesis typically involves hydroxylation and methylation of benzo(a)pyrene precursors. For example:

Hydroxylation : Use regioselective oxidation (e.g., cytochrome P450 enzyme systems or chemical oxidants like m-CPBA) to introduce hydroxyl groups at the 12-position .

Methylation : Employ methylating agents (e.g., methyl iodide or dimethyl sulfate) under anhydrous conditions, catalyzed by bases like potassium carbonate .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for isolating the target compound.

Key Validation :

- Confirm structure via NMR (e.g., methyl singlet at δ 2.1–2.3 ppm) and mass spectrometry (molecular ion peak at m/z 282.3) .

Q. Q2. How can researchers ensure accurate quantification of this compound in environmental samples?

Methodological Answer:

Sample Preparation :

- Liquid-liquid extraction (LLE) using toluene or dichloromethane for hydrophobic matrices .

- Solid-phase extraction (SPE) with C18 cartridges for aqueous samples .

Analytical Techniques :

- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 282 → 252 (characteristic fragmentation) .

- HPLC-UV/FLD : Use C18 columns (acetonitrile/water mobile phase); fluorescence detection at λex/λem = 295/430 nm for enhanced sensitivity .

Calibration : Use certified reference materials (e.g., benzo(a)pyrene-d12 as an internal standard) to minimize matrix effects .

Q. Q3. What experimental strategies resolve contradictions in reported metabolic activation pathways of this compound?

Methodological Answer: Contradictions often arise from species-specific metabolism or varying experimental conditions. To address this:

Comparative Studies :

- Use human hepatocytes vs. rodent microsomes to assess interspecies differences in CYP1A1/1B1 activity .

- Isotopic labeling (e.g., -tagged compound) to track metabolite formation pathways .

Enzyme Inhibition :

- Co-incubate with α-naphthoflavone (CYP1A1 inhibitor) or ketoconazole (CYP3A4 inhibitor) to identify key enzymes .

Data Integration :

- Apply computational models (e.g., molecular docking) to predict binding affinities for epoxide formation .

Case Study : Gendre et al. (2002) resolved discrepancies in hydroxylated metabolite ratios by standardizing urinary biomarker protocols across occupational cohorts .

Q. Q4. How do structural modifications at the 12-position influence the carcinogenic potential of benzo(a)pyrene derivatives?

Methodological Answer:

Mutagenicity Assays :

- Ames test (TA98 strain) with S9 metabolic activation to assess direct DNA adduct formation .

QSAR Modeling :

- Correlate Hammett constants (σ) of 12-substituents with tumorigenicity indices in rodent models .

Mechanistic Studies :

- Measure diol-epoxide-DNA adduct levels via -postlabeling; compare 12-hydroxymethyl vs. 7,8-diol-9,10-epoxide adducts .

Key Finding : Hydroxymethyl groups at the 12-position reduce diol-epoxide stability, decreasing DNA binding efficiency compared to unmodified benzo(a)pyrene .

Q. Q5. What are the critical considerations for designing in vitro studies on this compound’s genotoxicity?

Methodological Answer:

Cell Line Selection :

- Use metabolically competent cells (e.g., HepG2 with endogenous CYP450 activity) or co-culture with S9 fractions .

Dose-Response Design :

- Include sub-cytotoxic concentrations (IC10–IC20) to avoid confounding effects from cell death .

Endpoint Validation :

- Combine comet assay (DNA strand breaks) with γ-H2AX immunofluorescence (double-strand breaks) for robust genotoxicity assessment .

Pitfall Avoidance :

- Pre-test solubility in DMSO/culture media to prevent precipitation artifacts.

- Include benzo(a)pyrene and vehicle controls to isolate 12-hydroxymethyl-specific effects .

Eigenschaften

IUPAC Name |

benzo[a]pyren-12-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZVPWWLRDQHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241510 | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94500-43-3 | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.